molecular formula C19H22FN3O3 B5347820 N-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide

N-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide

Cat. No.: B5347820
M. Wt: 359.4 g/mol
InChI Key: ADTAHJAICIZCQF-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-25-17-8-7-14(13-18(17)26-2)21-19(24)23-11-9-22(10-12-23)16-6-4-3-5-15(16)20/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTAHJAICIZCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Core: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using appropriate catalysts and conditions.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the amine group of the piperazine derivative with a carboxylic acid or its derivative (e.g., an acid chloride) under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a tool for studying receptor-ligand interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications, such as in the development of new drugs for neurological or psychiatric disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide would depend on its specific molecular targets and pathways. Typically, piperazine derivatives can interact with various receptors, enzymes, or ion channels, modulating their activity and leading to physiological effects. Detailed studies would be required to elucidate the exact mechanism of action for this compound.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)-4-(2-chlorophenyl)piperazine-1-carboxamide
  • N-(3,4-dimethoxyphenyl)-4-(2-bromophenyl)piperazine-1-carboxamide
  • N-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)piperazine-1-carboxamide

Uniqueness

N-(3,4-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carboxamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and pharmacokinetics. Fluorine atoms can enhance the metabolic stability, lipophilicity, and binding affinity of the compound, making it a valuable candidate for drug development.

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